molecular formula C19H16FNO5 B2475191 4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903196-83-8

4-(2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2475191
CAS RN: 903196-83-8
M. Wt: 357.337
InChI Key: SNOSBPBXQYHZLH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoxazepines . Benzoxazepines are compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound with one oxygen atom and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazepines can generally be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C .

Scientific Research Applications

Synthesis and Characterization

The synthesis and spectroscopic studies of heterocyclic compounds, including those with 1,3-oxazepine cores, have been explored extensively. For instance, Yeap, Mohammad, and Osman (2010) synthesized a series of newly derived heterocyclic liquid crystals incorporating 1,3-oxazepine-4,7-dione cores, characterized by FT-IR spectroscopy and NMR spectra. Their thermal and mesomorphic behaviors were investigated, revealing high phase transition temperatures and, in some cases, nematic phase characteristics (G. Yeap, A. Mohammad, H. Osman, 2010).

Another study by Osman, Mohammad, Yeap, and Adam (2011) focused on the synthesis and characterization of new oxazepine-1,5-dione compounds, employing FT-IR and NMR spectroscopy for structural determinations. This research underscores the importance of precise characterization techniques in understanding the properties of such complex molecules (H. Osman, A. Mohammad, G. Yeap, Farook Adam, 2011).

Applications in Molecular Imaging

One notable application is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, showing high affinity for Aβ(1-42) aggregates and potential utility in detecting Aβ plaques in the living human brain (M. Cui, M. Ono, H. Kimura, et al., 2012).

Chemical Reactions and Mechanisms

Research on the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, such as that conducted by He et al. (2021), offers insights into green and efficient methods for synthesizing pyrazole-fused quinones. This study employed various electronic structure calculation methods to explore the reaction mechanisms and pathways, contributing to the understanding of photoinduced reactions (Yang He, Dong-Hui Xu, Yan-Jun Zhang, et al., 2021).

properties

IUPAC Name

4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(9-14(17)20)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOSBPBXQYHZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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